1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol
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Overview
Description
“1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol” is a chemical compound with the molecular formula C17H14N2O . It is a derivative of the tetracyclic natural compound ellipticine .
Synthesis Analysis
The synthesis of ellipticine and its derivatives, including “this compound”, has been a topic of interest among researchers due to its promising anticancer activity . The research group of Woodward was the first to report the synthesis of ellipticine in 1959 . Over the years, it was observed that the presence of a simple hydroxy or methoxy group at the C-9 carbon enhanced its cytotoxic activity .Molecular Structure Analysis
The structural architecture of “this compound” is composed of a carbazole moiety condensed to a pyridine ring . Compounds containing the carbazole skeleton have shown multifarious biological activities .Scientific Research Applications
Coordination Chemistry and Properties
One significant area of application is in coordination chemistry, where compounds containing the carbazole moiety have been extensively studied. For example, research has summarized the preparation procedures, properties, and complex compounds of ligands related to carbazole, highlighting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity (Boča, Jameson, & Linert, 2011). This indicates a wide range of potential applications in materials science and biochemistry.
Optoelectronic Materials
Carbazole derivatives have shown significant promise in the development of optoelectronic materials. The incorporation of carbazole and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova, Nosova, Charushin, & Chupakhin, 2018). These materials are crucial for advancing technologies in lighting, displays, and energy conversion.
Synthetic Chemistry
In synthetic chemistry, the annulative π-extension (APEX) reactions through C-H bond activation have been explored to access fused aromatic systems from simple aromatic compounds, streamlining the synthesis of functionalized materials like carbazoles. This technique is particularly useful in material science, biomedical research, and the pharmaceutical industry due to carbazole's unique photophysical properties (Dinda, Bhunia, & Jana, 2020).
Medicinal Chemistry
Carbazole-based molecules, particularly those with a donor-acceptor (D-A) structure, have been identified as important materials in theranostic applications and as host materials in phosphorescence OLEDs. These compounds demonstrate the broad utility of carbazole derivatives in creating advanced materials for medical imaging and high-efficiency lighting applications (Ledwon, 2019).
Mechanism of Action
Target of Action
Related compounds such as ellipticine, which is a tetracyclic natural product, have been found to interact with dna and inhibit topoisomerase ii . These targets play a crucial role in DNA replication and cell division, making them important targets for anti-cancer therapies .
Mode of Action
The most well-established of these are intercalation with DNA and topoisomerase II inhibition . Other modes of action include kinase inhibition, interaction with the p53 transcription factor, bio-oxidation, and adduct formation .
Biochemical Pathways
The interaction with dna and inhibition of topoisomerase ii, as seen with ellipticine, would affect the dna replication pathway and potentially lead to cell cycle arrest and apoptosis .
Result of Action
Based on the modes of action of ellipticine, it can be inferred that the compound may cause dna damage, inhibit dna replication, and potentially lead to cell cycle arrest and apoptosis .
Future Directions
The future directions for “1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol” could involve further exploration of its biological activities, especially its anticancer properties . Additionally, the development of new synthetic strategies and the study of its other potential modes of action could be areas of interest .
Biochemical Analysis
Biochemical Properties
1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol, like other pyridocarbazoles, may interact with various enzymes, proteins, and other biomolecules. They can also interact with the p53 transcription factor .
Cellular Effects
It is known that pyridocarbazoles can influence cell function by interacting with DNA and various proteins . They can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridocarbazoles can intercalate with DNA, inhibit topoisomerase II, and interact with the p53 transcription factor . These interactions can lead to changes in gene expression and other cellular processes .
properties
IUPAC Name |
1,6-dimethyl-2H-pyrido[4,3-b]carbazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-10-13-9-14-12-5-3-4-6-15(12)19(2)16(14)7-11(13)8-17(20)18-10/h3-9H,1-2H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVERMWUKFFEASC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C4=CC=CC=C4N(C3=CC2=CC(=O)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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